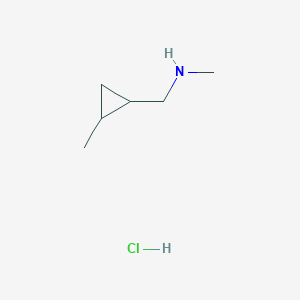

N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and chemical reactions that can help us understand the properties and reactivity of similar structures. For instance, the structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride has been elucidated, revealing details about the crystal packing and hydrogen bonding with chloride ions .

Synthesis Analysis

The synthesis of related cyclopropyl-containing compounds is described in several papers. For example, cyclopropyl nucleosides were synthesized from a methanohomoserine derivative, showcasing the construction of molecules with a cyclopropyl group and a quaternary stereogenic center . Additionally, the synthesis of β-lactams through [2 + 2] cycloadditions involving a methanimine synthon suggests a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of a related compound, N,N-dimethyl-2-phenylcyclopropylamine hydrochloride, has been determined using X-ray crystallography. The study revealed the presence of two independent molecules in the crystal, each bound to a chloride ion through a hydrogen bond . This information can be useful in predicting the molecular structure and intermolecular interactions of this compound.

Chemical Reactions Analysis

The reactivity of cyclopropyl-containing compounds is highlighted in several papers. For instance, the reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines with sodium methylate leading to hydrolysis and nucleophilic substitution reactions is discussed . Moreover, the facile construction of spirocyclopropane anellated heterocycles using phase transfer catalysis indicates the versatility of cyclopropyl groups in chemical synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide insights. The crystal structure analysis of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride suggests that the compound forms stable salts with chloride ions, which could imply similar stability for this compound . The reactivity patterns observed in related cyclopropylamines may also suggest that this compound could undergo similar reactions under appropriate conditions .

Aplicaciones Científicas De Investigación

1. Ethylene Inhibition and Plant Growth Regulation

1-Methylcyclopropene (1-MCP) is closely related in structure to the query compound and serves as a significant example of chemical applications in scientific research. 1-MCP is widely studied for its role as an ethylene action inhibitor, offering profound insights into the role of ethylene in plant growth and development. By preventing ethylene's effects on a broad range of fruits, vegetables, and floriculture crops, 1-MCP enables major advances in postharvest biology and technology, highlighting its application in extending the shelf life and maintaining the quality of perishable produce (Blankenship & Dole, 2003).

2. Commercial Applications in Fruits and Vegetables

Further emphasizing its utility, 1-MCP's commercialization reflects its transformative impact on maintaining product quality in the agricultural sector. It showcases the broad adoption across many apple industries globally, underlining the technology's strengths and identifying areas for improvement and broader application possibilities across a variety of fruits and vegetables (Watkins, 2006).

3. Enhancing Postharvest Quality of Non-Climacteric Fruits

The use of 1-MCP in non-climacteric fruit crops further illustrates its scientific relevance, showcasing its effects on inhibiting senescence processes and physiological disorders, thereby improving postharvest storage performance. This research underscores the potential commercial applications of 1-MCP in retaining color, reducing disorders, and retarding senescence in various non-climacteric fruits, pointing towards future avenues for research and development in postharvest biology (Li et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-6(5)4-7-2;/h5-7H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOJATFGDBERCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868665-80-9 |

Source

|

| Record name | methyl[(2-methylcyclopropyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)

![3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2531614.png)